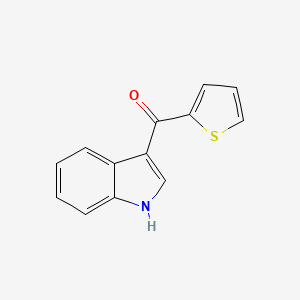
1H-indol-3-yl(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-3-yl(thiophen-2-yl)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-3-yl(thiophen-2-yl)methanone typically involves the reaction of indole derivatives with thiophene derivatives under specific conditions. One common method is the condensation reaction between indole-3-carboxaldehyde and thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indol-3-yl(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can introduce substituents at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, nitrating agents, in solvents like acetic acid or dichloromethane (DCM).
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and is used in multicomponent reactions to generate diverse chemical libraries.
Biology: It exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-indol-3-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: The compound affects various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
1H-Indol-3-yl(thiophen-2-yl)methanone can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its unique combination of an indole and thiophene ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1H-indol-3-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOLLNOZJTUTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5864457.png)
![N'-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)
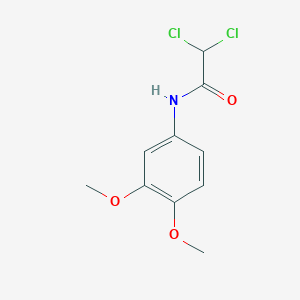
![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)
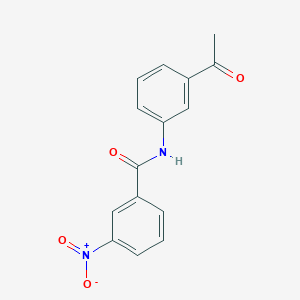
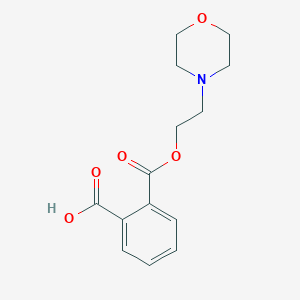

![4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5864521.png)
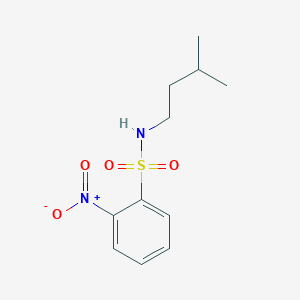
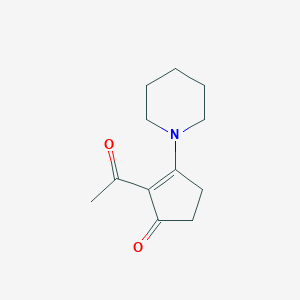
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B5864560.png)
